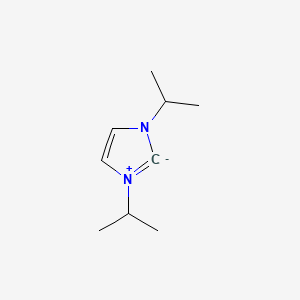

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene

Vue d'ensemble

Description

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene: is a type of N-heterocyclic carbene (NHC) ligand. N-heterocyclic carbenes are a class of organic compounds that have a divalent carbon atom with a lone pair of electrons. These compounds are known for their strong nucleophilicity and ability to form stable complexes with transition metals. This compound is particularly notable for its steric hindrance and electronic properties, making it a valuable ligand in various catalytic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene can be synthesized through the deprotonation of the corresponding imidazolium salt. The typical synthetic route involves the reaction of 1,3-diisopropylimidazolium chloride with a strong base such as potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the carbene from reacting with moisture or oxygen .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene undergoes various types of reactions, including:

Coordination to Transition Metals: Forms stable complexes with metals such as palladium, gold, and nickel.

Oxidation and Reduction: Can participate in redox reactions, often in the context of catalytic cycles.

Substitution Reactions: Can undergo nucleophilic substitution reactions due to its strong nucleophilicity.

Common Reagents and Conditions:

Coordination Reactions: Typically involve the use of metal precursors such as palladium acetate or gold chloride in solvents like dichloromethane or toluene.

Oxidation and Reduction: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Substitution Reactions: Commonly use alkyl halides or aryl halides as substrates.

Major Products:

Metal Complexes: Formation of stable metal-carbene complexes.

Oxidized or Reduced Carbenes: Depending on the specific redox conditions.

Substituted Imidazolium Salts: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene primarily involves its role as a ligand in catalytic processes. The carbene forms a strong bond with transition metals, stabilizing the metal center and facilitating various catalytic cycles. The electronic properties of the carbene, such as its strong nucleophilicity and ability to donate electron density to the metal, enhance the reactivity of the metal center. This allows for efficient activation of substrates and promotes the formation of desired products .

Comparaison Avec Des Composés Similaires

- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

- 1,3-Diisopropylimidazolium chloride

Comparison: 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is unique due to its specific steric and electronic properties. Compared to 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, it has less steric hindrance, which can be advantageous in certain catalytic applications. Compared to 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, it offers different electronic properties that can influence the reactivity and selectivity of the catalytic processes. 1,3-Diisopropylimidazolium chloride is a precursor to the free carbene and is used in similar applications but requires deprotonation to generate the active carbene species .

Activité Biologique

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene (commonly referred to as IPr) is a type of N-heterocyclic carbene (NHC) that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This compound's unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article delves into the biological activity of IPr, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H16N2

- Molecular Weight : 168.24 g/mol

- CAS Number : 15953579

IPr is characterized by its diisopropyl substituents on the imidazole ring, enhancing its stability and reactivity as a ligand in metal complexes.

Mechanisms of Biological Activity

IPr exhibits biological activity primarily through its role as a ligand in organometallic complexes. These complexes can influence various biochemical pathways:

- Caspase Inhibition : IPr-containing compounds have shown potential in inhibiting caspases, which are crucial in the apoptosis pathway. Studies indicate that modifications in the NHC structure can enhance caspase inhibitory activity, making them potential candidates for treating neurodegenerative diseases where apoptosis plays a critical role .

- Antitumor Activity : Research has demonstrated that IPr-based metal complexes exhibit cytotoxic effects against various cancer cell lines. The presence of the imidazole ring is essential for this activity, as it facilitates interactions with cellular targets .

- Antimicrobial Properties : Some derivatives of IPr have been synthesized and tested for antimicrobial efficacy. The structural modifications have been shown to enhance their activity against specific bacterial strains .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of IPr-gold complexes on A431 human epidermoid carcinoma cells. The results indicated that these complexes significantly inhibited cell proliferation with an IC50 value comparable to standard chemotherapeutics like cisplatin. The mechanism was attributed to the induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Efficacy

Research focusing on IPr derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted that certain structural modifications increased their antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Research Findings

Propriétés

IUPAC Name |

1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQRBKCPDDIKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C[N+](=[C-]1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.